Anti-Candida Activity: 8-Fold Lower Potency Than 1-Hydroxy-3,7,8-trimethoxyxanthone Defines a Selectivity Window
In a direct head-to-head comparison against Candida parapsilosis, 1-hydroxy-3,7-dimethoxyxanthone (compound 2) exhibited an MIC of 200 μg/mL, whereas its 8-methoxy congener 1-hydroxy-3,7,8-trimethoxyxanthone (compound 3) was 8-fold more potent with an MIC of 25 μg/mL under identical broth microdilution conditions [1]. This large potency gap, originating from a single additional methoxy group, demonstrates that the 3,7-dimethoxy substitution pattern is significantly less optimized for fungal sterol-14-α-demethylase engagement than the 3,7,8-trimethoxy configuration, providing a clear structure-activity relationship (SAR) anchor point for selecting among co-occurring xanthone isomers [1].
| Evidence Dimension | Minimum inhibitory concentration against Candida parapsilosis |
|---|---|
| Target Compound Data | MIC = 200 μg/mL |
| Comparator Or Baseline | 1-Hydroxy-3,7,8-trimethoxyxanthone: MIC = 25 μg/mL |
| Quantified Difference | 8-fold lower potency (200 vs. 25 μg/mL) |
| Conditions | Broth microdilution assay; compounds isolated from Anthocleista vogelii stem bark and tested under identical conditions (Tene et al., 2008) |
Why This Matters
This 8-fold potency differential defines a clear SAR-driven rationale for selecting the appropriate xanthone congener based on target fungal species sensitivity, rather than assuming interchangeable antifungal activity across methoxylated xanthone analogs.
- [1] Tene, M., Tane, P., Kuiate, J. R., Tamokou, J. D., & Connolly, J. D. (2008). Anthocleistenolide, a new rearranged nor-secoiridoid derivative from the stem bark of Anthocleista vogelii. Planta Medica, 74(1), 80–83. PMID: 18203061. View Source
